Tetrahydropyranyl ether

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

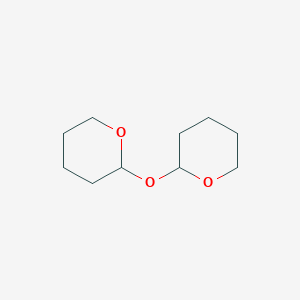

Structure

3D Structure

Properties

CAS No. |

709-84-2 |

|---|---|

Molecular Formula |

C10H18O3 |

Molecular Weight |

186.25 g/mol |

IUPAC Name |

2-(oxan-2-yloxy)oxane |

InChI |

InChI=1S/C10H18O3/c1-3-7-11-9(5-1)13-10-6-2-4-8-12-10/h9-10H,1-8H2 |

InChI Key |

HUHXLHLWASNVDB-UHFFFAOYSA-N |

Canonical SMILES |

C1CCOC(C1)OC2CCCCO2 |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Tetrahydropyranyl (THP) Ether Protecting Group

For Researchers, Scientists, and Drug Development Professionals

The tetrahydropyranyl (THP) ether is a cornerstone in the strategic protection of hydroxyl groups in multistep organic synthesis. Its enduring prevalence is a testament to its reliability, ease of introduction, and facile cleavage under specific conditions. This technical guide provides a comprehensive overview of the THP protecting group, from its fundamental chemical principles to practical applications and experimental protocols, tailored for professionals in the chemical and pharmaceutical sciences.

Core Principles of the THP Protecting Group

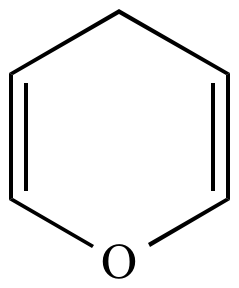

The THP group is utilized to temporarily mask the reactivity of alcohols and phenols, preventing their interference in subsequent synthetic transformations. The THP ether is an acetal, formed by the acid-catalyzed reaction of a hydroxyl compound with 3,4-dihydro-2H-pyran (DHP).[1] This conversion of the nucleophilic and acidic alcohol to a stable ether linkage renders it inert to a wide range of non-acidic reagents.[2]

A significant characteristic of the THP group is its stability under basic, nucleophilic, and reductive conditions, making it compatible with a broad spectrum of synthetic reagents such as organometallics, hydrides, and acylating agents.[3][4] Conversely, its key liability is its susceptibility to cleavage under mild acidic conditions.[2]

One notable drawback of THP protection is the introduction of a new stereocenter at the anomeric carbon of the tetrahydropyran (B127337) ring. In the case of chiral alcohols, this results in the formation of a mixture of diastereomers, which can complicate purification and spectroscopic analysis.[3]

Mechanism of Formation and Deprotection

The formation and cleavage of THP ethers are both acid-catalyzed processes that proceed through a resonance-stabilized oxocarbenium ion intermediate.

2.1. Protection of Alcohols

The protection of an alcohol as a THP ether is an acid-catalyzed addition reaction. The mechanism involves:

-

Protonation of Dihydropyran (DHP): The acid catalyst protonates the double bond of DHP, leading to the formation of a resonance-stabilized carbocation.

-

Nucleophilic Attack: The alcohol's hydroxyl group acts as a nucleophile, attacking the carbocation to form a new carbon-oxygen bond.

-

Deprotonation: A weak base, such as the conjugate base of the acid catalyst, removes the proton from the newly formed oxonium ion, regenerating the acid catalyst and yielding the THP ether.[2]

2.2. Deprotection of THP Ethers

The deprotection of a THP ether is essentially the reverse process of its formation—an acid-catalyzed hydrolysis.

-

Protonation: The ether oxygen of the THP group is protonated by an acid catalyst.

-

Cleavage: The protonated ether undergoes cleavage of the C-O bond, releasing the alcohol and forming the same resonance-stabilized oxocarbenium ion.

-

Quenching: The carbocation is quenched by a nucleophile, typically water or an alcohol solvent, to regenerate a hemiacetal which is in equilibrium with 5-hydroxypentanal.[5]

Stability and Compatibility

A key advantage of THP ethers is their stability across a wide range of reaction conditions, making them compatible with many synthetic transformations.[4]

| Reagent/Condition | Stability of THP Ether |

| Strong Bases (e.g., NaH, LDA, n-BuLi) | Stable |

| Grignard Reagents (e.g., RMgX) | Stable |

| Reducing Agents (e.g., LiAlH₄, NaBH₄) | Stable |

| Oxidizing Agents (e.g., PCC, PDC, Swern) | Stable |

| Nucleophiles (e.g., CN⁻, N₃⁻) | Stable |

| Mild to Strong Acidic Conditions | Labile |

This table provides a qualitative summary of the stability of THP ethers.

Comparison with Other Common Alcohol Protecting Groups

The choice of a protecting group is a critical strategic decision in multi-step synthesis. The following table compares the THP group with other commonly used alcohol protecting groups.

| Protecting Group | Protection Conditions | Deprotection Conditions | Key Advantages | Key Disadvantages |

| THP | DHP, cat. acid (e.g., PPTS, TsOH) | Mild acid (e.g., AcOH/H₂O/THF) | Low cost, stable to bases and nucleophiles | Forms diastereomers, acid labile |

| TBDMS (TBS) | TBDMSCl, imidazole, DMF | F⁻ (e.g., TBAF), mild acid | Does not form diastereomers, tunable stability | Higher cost, can be sterically hindered |

| Benzyl (B1604629) (Bn) | BnBr, NaH | H₂, Pd/C | Stable to acid and base | Requires hydrogenolysis for removal |

| Acetyl (Ac) | Ac₂O, pyridine | Base (e.g., K₂CO₃, MeOH), mild acid | Easily introduced | Labile to both acid and base |

Experimental Protocols

The following are detailed, representative protocols for the protection of a primary alcohol with DHP and the subsequent deprotection of the resulting THP ether.

5.1. Protocol 1: Protection of Benzyl Alcohol as a THP Ether

This protocol is a representative example for the tetrahydropyranylation of a primary alcohol using a catalytic amount of pyridinium (B92312) p-toluenesulfonate (PPTS).[6]

-

Reagents and Materials:

-

Benzyl alcohol (1.0 equiv)

-

3,4-Dihydro-2H-pyran (DHP) (1.2-1.5 equiv)

-

Pyridinium p-toluenesulfonate (PPTS) (0.1 equiv)

-

Dichloromethane (B109758) (CH₂Cl₂), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

To a stirred solution of benzyl alcohol in anhydrous dichloromethane at room temperature, add DHP.

-

Add PPTS to the mixture.

-

Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-4 hours.

-

Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer and wash it with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography (e.g., using a gradient of ethyl acetate (B1210297) in hexanes) to yield the pure benzyl THP ether.

-

5.2. Protocol 2: Deprotection of Benzyl THP Ether

This protocol describes a mild deprotection of a THP ether using acetic acid in a mixture of THF and water.[6]

-

Reagents and Materials:

-

Benzyl THP ether (1.0 equiv)

-

Acetic acid (AcOH)

-

Tetrahydrofuran (THF)

-

Water (H₂O)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

-

Procedure:

-

Dissolve the benzyl THP ether in a 3:1:1 mixture of THF:AcOH:H₂O.

-

Stir the reaction at room temperature and monitor by TLC. The reaction is typically complete within 4-8 hours.

-

Carefully neutralize the reaction mixture by the slow addition of saturated aqueous NaHCO₃ solution until effervescence ceases.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the resulting alcohol by flash column chromatography if necessary.

-

Experimental Workflow

The general workflow for a protection-reaction-deprotection sequence involving a THP ether is illustrated below.

Conclusion

The tetrahydropyranyl ether remains a highly valuable and versatile protecting group in the arsenal (B13267) of the synthetic chemist. Its low cost, ease of handling, and predictable reactivity make it an excellent choice for the protection of hydroxyl groups in a variety of synthetic contexts. A thorough understanding of its stability profile, mechanistic underpinnings, and potential drawbacks, such as diastereomer formation, is crucial for its effective implementation in the synthesis of complex molecules, particularly in the realm of drug discovery and development. Careful consideration of the compatibility of the THP group with the overall synthetic strategy will continue to ensure its place as a stalwart of protecting group chemistry.

References

The Core Mechanism of Tetrahydropyranyl Ether Formation: An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

The protection of hydroxyl groups is a fundamental and critical strategy in multi-step organic synthesis. Among the various protecting groups available, the tetrahydropyranyl (THP) group stands out due to its ease of introduction, general stability to a wide range of non-acidic reagents, and facile cleavage under mild acidic conditions.[1][2] THP ethers are stable in the presence of organometallic reagents (such as Grignard and organolithium reagents), hydrides, and under strongly basic conditions.[3][4] This technical guide provides a comprehensive overview of the core mechanism of tetrahydropyranyl ether formation, supported by quantitative data and detailed experimental protocols, to facilitate a deeper understanding for researchers in organic chemistry and drug development.

The Reaction Mechanism: An Acid-Catalyzed Addition

The formation of a this compound is an acid-catalyzed addition of an alcohol to the vinyl ether functionality of 3,4-dihydro-2H-pyran (DHP).[1][5] The reaction proceeds through three key steps:

-

Protonation of Dihydropyran: The reaction is initiated by an acid catalyst, which protonates the double bond of DHP. This protonation occurs at the carbon atom further from the ring oxygen (C-3), leading to the formation of a resonance-stabilized oxocarbenium ion intermediate.[1][4][6][7] This carbocation is the key electrophilic species in the reaction.

-

Nucleophilic Attack by the Alcohol: The hydroxyl group of the alcohol acts as a nucleophile and attacks the electrophilic carbocation at the anomeric carbon (C-2).[1][5][7] This step results in the formation of a new carbon-oxygen bond and a protonated ether intermediate.

-

Deprotonation: A weak base, typically the conjugate base of the acid catalyst or another alcohol molecule, removes the proton from the newly formed oxonium ion.[1][5][7] This step regenerates the acid catalyst and yields the final this compound product.

A notable drawback of this method is the introduction of a new stereocenter at the anomeric carbon, which can lead to a mixture of diastereomers if the substrate alcohol is chiral, potentially complicating purification and spectral analysis.[2][3]

Visualization of the Reaction Mechanism

The following diagram illustrates the stepwise mechanism for the acid-catalyzed formation of a THP ether from an alcohol and dihydropyran.

Quantitative Data: Catalytic Systems for THP Ether Formation

The efficiency of THP ether formation is highly dependent on the chosen catalyst, solvent, and the nature of the alcohol substrate. A variety of acidic catalysts, ranging from strong protic acids to milder Lewis acids and heterogeneous catalysts, have been employed. The following table summarizes various catalytic systems with their respective reaction conditions and yields for the protection of different alcohols.

| Alcohol Substrate | Catalyst (mol%) | Solvent | Time (h) | Temp (°C) | Yield (%) | Reference |

| 2-Phenylethanol | NH₄HSO₄@SiO₂ (3 mol ‰) | CPME | 4 | RT | >99 (conv.) | [5][8] |

| Benzyl Alcohol | TsOH·H₂O (cat.) | CH₂Cl₂ | - | RT | High | [6] |

| Iodobenzyl Alcohol | PPTS (10) | CH₂Cl₂ | 1 | RT | >99 | [7] |

| Primary Alcohol | TFA (20) | CH₂Cl₂ | - | RT | - | [2] |

| Various Alcohols | Bismuth Triflate (cat.) | Solvent-free | - | - | High | [3] |

| Various Alcohols | Zeolite H-beta | - | - | - | High | [3] |

| Various Alcohols | CeCl₃·7H₂O/NaI | Solvent-free | - | - | High | [3] |

| Fmoc-Trp-OH | PTSA (cat.) | CH₂Cl₂ | 2.5 | RT | 82 | [9] |

Abbreviations: TsOH = p-Toluenesulfonic acid; PPTS = Pyridinium (B92312) p-toluenesulfonate; TFA = Trifluoroacetic acid; CPME = Cyclopentyl methyl ether; RT = Room Temperature; cat. = catalytic amount; conv. = conversion.

Experimental Protocols

This section provides representative experimental protocols for the tetrahydropyranylation of a primary alcohol using both a homogeneous and a heterogeneous acid catalyst.

Protocol 1: Homogeneous Catalysis using Pyridinium p-toluenesulfonate (PPTS)

This protocol is a widely used method for the protection of primary and secondary alcohols under mild acidic conditions.[7][10]

Materials:

-

Alcohol (1.0 equiv)

-

3,4-Dihydro-2H-pyran (DHP) (1.5 equiv)

-

Pyridinium p-toluenesulfonate (PPTS) (0.1 equiv)

-

Anhydrous Dichloromethane (B109758) (CH₂Cl₂)

-

Deionized Water

-

Brine (saturated aq. NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Round-bottomed flask, magnetic stirrer, and standard laboratory glassware

Procedure:

-

To a round-bottomed flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., argon or nitrogen), add the alcohol (1.0 equiv) and dissolve it in anhydrous dichloromethane.

-

Add 3,4-dihydro-2H-pyran (1.5 equiv) to the solution.[5]

-

Cool the mixture to 0 °C in an ice bath.

-

Add pyridinium p-toluenesulfonate (PPTS) (0.1 equiv) to the cooled mixture.[5][7]

-

Allow the reaction to warm to room temperature and stir. Monitor the progress of the reaction by thin-layer chromatography (TLC). If the reaction is sluggish, an additional portion of DHP may be added.[7]

-

Once the reaction is complete (typically after 1-2 hours), quench the reaction by adding deionized water.[5][7]

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).

-

Combine the organic layers and wash with brine (2x).[7]

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure to obtain the crude THP ether.[5][7]

-

The crude product can be purified by column chromatography on silica (B1680970) gel if necessary.

Protocol 2: Heterogeneous Catalysis using NH₄HSO₄@SiO₂

This protocol offers the advantage of a recyclable catalyst and a simplified work-up procedure, aligning with green chemistry principles.[5][8]

Materials:

-

Alcohol or Phenol (B47542) (1.0 equiv)

-

3,4-Dihydro-2H-pyran (DHP) (1.1 equiv)

-

NH₄HSO₄@SiO₂ catalyst (3 mol ‰)

-

Cyclopentyl methyl ether (CPME) or 2-methyltetrahydrofuran (B130290) (2-MeTHF)

-

Round-bottomed flask, magnetic stirrer, filtration apparatus

Procedure:

-

Prepare a 4 M solution of the alcohol or phenol in cyclopentyl methyl ether (CPME).[8]

-

To this solution in a round-bottomed flask, add 3,4-dihydro-2H-pyran (1.1 equiv).[5]

-

Add the NH₄HSO₄@SiO₂ catalyst (3 mol ‰) to the mixture.[5]

-

Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by TLC. For many simple alcohols, the reaction is complete within 4 hours.[5][8]

-

Upon completion, filter the heterogeneous catalyst from the reaction mixture. The catalyst can be washed, dried, and reused.[8]

-

Evaporate the solvent from the filtrate under reduced pressure to yield the THP ether.[5] Further purification is often not necessary due to the high conversion and clean nature of the reaction.

Conclusion

The this compound remains a cornerstone in the strategic protection of hydroxyl groups in modern organic synthesis.[2] Its formation via an acid-catalyzed addition to dihydropyran is a robust and well-understood mechanism. By selecting the appropriate catalyst and reaction conditions, from classic homogeneous systems like PPTS to modern, recyclable heterogeneous catalysts, researchers can efficiently protect a wide range of alcohols, facilitating the synthesis of complex molecules in drug discovery and development.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Tetrahydropyranyl Ethers [organic-chemistry.org]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. m.youtube.com [m.youtube.com]

- 7. total-synthesis.com [total-synthesis.com]

- 8. Heterogeneous acidic catalysts for the tetrahydropyranylation of alcohols and phenols in green ethereal solvents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

Stability of Tetrahydropyranyl Ethers Under Basic Conditions: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability of tetrahydropyranyl (THP) ethers under basic conditions. THP ethers are one of the most widely used protecting groups for hydroxyl functionalities in organic synthesis due to their ease of introduction, low cost, and, most notably, their robust stability across a wide range of non-acidic reaction conditions. This stability makes them an invaluable tool in complex multi-step syntheses where functional groups must endure various chemical environments.

Core Principle: Stability in Basic Media

Tetrahydropyranyl ethers exhibit exceptional stability in the presence of a wide array of basic reagents. This includes aqueous inorganic bases such as sodium hydroxide (B78521) and potassium carbonate, as well as organometallic reagents and metal hydrides. The fundamental reason for this stability lies in the acetal (B89532) nature of the THP ether linkage. Ethers, in general, are relatively unreactive, and acetals, in particular, lack a viable mechanism for cleavage under basic conditions.[1] The carbon-oxygen bonds of the ether are strong, and there is no acidic proton that can be readily removed by a base to initiate a degradation pathway. Cleavage of ethers and acetals is primarily an acid-catalyzed process, involving protonation of the ether oxygen to form a good leaving group.[2][3] In a basic environment, this activation pathway is not available.

Quantitative Stability Data

While qualitative statements regarding the stability of THP ethers to bases are abundant in chemical literature, specific kinetic data on their degradation under basic conditions is scarce. This is largely because their stability is so pronounced that such studies are often deemed unnecessary for practical synthetic purposes. However, the available information consistently indicates a high degree of stability.

For instance, the Organic Chemistry Portal provides a qualitative assessment of THP ether stability at various pH levels.[4] This information is summarized in the table below.

| pH | Temperature | Stability |

| 9 | Room Temperature | Stable |

| 12 | Room Temperature | Stable |

| >12 | 100°C | Stable |

Table 1: Qualitative Stability of THP Ethers at Basic pH.[4]

This high stability is a cornerstone of their utility, allowing for a broad range of subsequent chemical transformations to be performed on a THP-protected molecule without affecting the protected hydroxyl group.

Compatibility with Common Basic Reagents

THP ethers are compatible with a vast majority of basic reagents and reaction conditions commonly employed in organic synthesis. This broad compatibility is a key advantage over other protecting groups that may be labile to certain bases.

| Reagent Class | Specific Examples | Compatibility |

| Strong Aqueous Bases | NaOH, KOH, LiOH | High |

| Carbonate Bases | K₂CO₃, Cs₂CO₃ | High |

| Amine Bases | Triethylamine (NEt₃), Pyridine, DBU | High |

| Alkoxides | Sodium methoxide (B1231860) (NaOMe), Potassium tert-butoxide (t-BuOK) | High |

| Organometallic Reagents | Grignard reagents (RMgX), Organolithiums (RLi) | High |

| Metal Hydrides | Lithium aluminum hydride (LiAlH₄), Sodium borohydride (B1222165) (NaBH₄) | High |

Table 2: Compatibility of THP Ethers with Common Basic Reagents.[5]

Mechanistic Considerations

The stability of THP ethers in basic media is best understood by examining the potential mechanisms of ether cleavage.

The cleavage of THP ethers proceeds readily under acidic conditions. The mechanism involves protonation of one of the ether oxygens, which creates a good leaving group (an alcohol). The resulting resonance-stabilized oxocarbenium ion is then attacked by a nucleophile (such as water or an alcohol) to yield the deprotected alcohol and a hemiacetal, which is in equilibrium with its open-chain hydroxy aldehyde form.

References

An In-depth Technical Guide to Protecting Groups in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of multi-step organic synthesis, the strategic use of protecting groups is a cornerstone of success. This guide provides a comprehensive overview of the core principles of protecting groups, their application in safeguarding various functional groups, and detailed experimental protocols for their implementation and removal.

Core Principles of Protecting Groups

A protecting group is a chemical moiety that is selectively introduced into a molecule to temporarily mask the reactivity of a specific functional group.[1] This allows for chemical transformations to be carried out on other parts of the molecule without undesired side reactions at the protected site.[2] After the desired transformation is complete, the protecting group is selectively removed to restore the original functional group.[2]

The ideal protecting group should possess several key characteristics:[3][4][5][6]

-

Ease and Selectivity of Introduction: It should be readily and selectively introduced in high yield under mild conditions.[3][6]

-

Stability: It must be stable to the reaction conditions it is designed to protect against.[3][6]

-

Ease and Selectivity of Removal: It should be easily and selectively removed in high yield under mild conditions that do not affect other functional groups in the molecule.[3][6]

-

Minimal Introduction of New Reactivity: The protecting group itself should not introduce new reactive centers into the molecule.[4]

-

Avoidance of Stereocenters: The introduction of the protecting group should ideally not create new stereocenters.[3]

A critical concept in the application of protecting groups is orthogonality .[2] Orthogonal protecting groups are sets of protecting groups that can be removed under distinct conditions, allowing for the selective deprotection of one group in the presence of others.[2][7][8] This strategy is invaluable in the synthesis of complex molecules with multiple, similar functional groups, such as in peptide and oligosaccharide synthesis.[2][7]

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Protecting group - Wikipedia [en.wikipedia.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. dM-Dim for Carboxylic Acid Protection - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Protection and deprotection of carboxylic acid | PPTX [slideshare.net]

- 6. researchgate.net [researchgate.net]

- 7. Benzyl Protection in Organic Chemistry [commonorganicchemistry.com]

- 8. total-synthesis.com [total-synthesis.com]

A Technical Guide to the Chemical Properties and Reactivity of 3,4-Dihydro-2H-pyran (DHP)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Dihydro-2H-pyran (B33191) (DHP) is a heterocyclic organic compound that serves as a versatile reagent and intermediate in organic synthesis. Its unique chemical structure, featuring a vinyl ether moiety within a six-membered ring, imparts a range of useful reactivity. This guide provides an in-depth overview of the chemical properties of DHP, with a particular focus on its application as a protecting group for alcohols and its participation in cycloaddition and polymerization reactions. Detailed experimental protocols and mechanistic insights are provided to assist researchers in the effective utilization of this valuable synthetic tool.

Core Chemical and Physical Properties

DHP is a colorless liquid with a characteristic ethereal odor.[1] It is soluble in most common organic solvents.[2] A summary of its key physical and chemical properties is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₅H₈O | [2][3] |

| Molecular Weight | 84.12 g/mol | [1][4] |

| Boiling Point | 86 °C | [4][5] |

| Melting Point | -70 °C | [4][5] |

| Density | 0.922 g/mL at 25 °C | [4][5] |

| Refractive Index (n20/D) | 1.440 | [4][5] |

| Flash Point | -15 °C (5 °F) | [5] |

| Vapor Density | 2.9 (vs air) | [4][5] |

| Solubility in Water | 7.7 g/L | [2] |

Reactivity and Applications

The reactivity of DHP is dominated by the electron-rich double bond of its enol ether functionality. This makes it susceptible to electrophilic attack and a valuable participant in a variety of chemical transformations.

Protection of Alcohols

One of the most widespread applications of DHP in organic synthesis is as a protecting group for alcohols.[6][7] The reaction of an alcohol with DHP in the presence of an acid catalyst forms a tetrahydropyranyl (THP) ether, which is stable to a wide range of reaction conditions, including strongly basic media, organometallic reagents (e.g., Grignard and organolithium reagents), metal hydrides, and many oxidizing and reducing agents.[6][8][9] The THP group can be readily removed under mild acidic conditions to regenerate the alcohol.[6][7]

The protection of an alcohol with DHP proceeds via an acid-catalyzed addition reaction. The mechanism involves the following key steps:

-

Protonation of DHP: The acid catalyst protonates the double bond of DHP, generating a resonance-stabilized oxocarbenium ion.[8]

-

Nucleophilic Attack: The alcohol acts as a nucleophile and attacks the electrophilic carbocation.[8]

-

Deprotonation: A base (often the conjugate base of the acid catalyst or another alcohol molecule) removes the proton from the resulting oxonium ion, yielding the neutral THP ether and regenerating the acid catalyst.[8]

Materials:

-

Primary alcohol (1.0 equiv)

-

3,4-Dihydro-2H-pyran (DHP) (1.5 equiv)

-

Pyridinium (B92312) p-toluenesulfonate (PPTS) (0.1 equiv)

-

Dichloromethane (B109758) (CH₂Cl₂)

-

Water

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

-

To a round-bottomed flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., argon), add the primary alcohol and dissolve it in dichloromethane.[1]

-

Add 3,4-dihydro-2H-pyran (DHP) to the solution.[1]

-

Add a catalytic amount of pyridinium p-toluenesulfonate (PPTS) to the mixture.[1]

-

Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC).[1]

-

Upon completion, quench the reaction by adding water.[1]

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).[1]

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[1]

-

Filter the solution and concentrate the solvent under reduced pressure using a rotary evaporator.[1]

-

The crude THP ether can be purified by column chromatography on silica (B1680970) gel if necessary.[1]

The deprotection of THP ethers is the reverse of the protection reaction and is also acid-catalyzed.

-

Protonation: The ether oxygen of the THP group is protonated by the acid catalyst.

-

Cleavage: The protonated ether cleaves to form the alcohol and the resonance-stabilized oxocarbenium ion.

-

Hydrolysis: The oxocarbenium ion is attacked by water (or another nucleophile) to ultimately form 5-hydroxypentanal.

Materials:

-

THP-protected alcohol (1.0 equiv)

-

p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (catalytic amount)

-

Methanol (B129727) (MeOH) or a mixture of acetic acid, tetrahydrofuran, and water[5]

-

Saturated aqueous sodium bicarbonate solution

-

Ethyl acetate (B1210297) or diethyl ether

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve the THP-protected alcohol in methanol.[10]

-

Add a catalytic amount of p-toluenesulfonic acid monohydrate.[1]

-

Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC.[9]

-

Upon completion, neutralize the reaction by adding saturated aqueous sodium bicarbonate solution.[5]

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with ethyl acetate or diethyl ether.[5]

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[5]

-

Filter the solution and concentrate the solvent to yield the deprotected alcohol.[5]

-

Purify by column chromatography if necessary.[5]

Hetero-Diels-Alder Reactions

The electron-rich double bond of DHP can act as a dienophile in Hetero-Diels-Alder reactions, a powerful tool for the synthesis of six-membered heterocyclic rings.[2][11] These reactions can be catalyzed by Lewis acids to improve their rate and selectivity.[12] In an inverse-electron-demand Hetero-Diels-Alder reaction, DHP can react with an electron-poor diene. This methodology provides a direct route to various substituted pyran derivatives.[13]

A common application involves the reaction of DHP derivatives, such as 3,4-dihydro-2H-pyran-2-carboxaldehyde, with electron-rich dienes like Danishefsky's diene to produce highly functionalized dihydropyranones.[14]

Polymerization

DHP can undergo polymerization, either by itself or in copolymerization with other unsaturated compounds.[15] Cationic ring-opening polymerization of DHP derivatives, such as 3,4-dihydro-2H-pyran-2-methanol, can be initiated by Lewis acids like boron trifluoride diethyl etherate (BF₃·OEt₂).[12] This leads to the formation of polyethers with potential applications in the biomedical field.[12]

Materials:

-

3,4-Dihydro-2H-pyran-2-methanol (monomer)

-

Boron trifluoride diethyl etherate (BF₃·OEt₂) (initiator)

-

Anhydrous dichloromethane (CH₂Cl₂) (solvent)

-

Anhydrous methanol (terminating agent)

-

Cold diethyl ether (precipitation solvent)

Procedure:

-

Under an inert atmosphere, dissolve the purified monomer in anhydrous dichloromethane in a flame-dried Schlenk flask.[12]

-

Cool the solution to the desired reaction temperature (e.g., 0 °C).[12]

-

Prepare a stock solution of the initiator in anhydrous dichloromethane.[12]

-

Add the required amount of the initiator solution to the stirring monomer solution.[12]

-

Allow the polymerization to proceed for the desired time.[12]

-

Terminate the reaction by adding anhydrous methanol.[12]

-

Concentrate the polymer solution and precipitate the polymer by adding it dropwise to a large volume of cold diethyl ether.[12]

-

Collect the polymer by filtration and dry under vacuum.[12]

Conclusion

3,4-Dihydro-2H-pyran is a valuable and versatile reagent in modern organic synthesis. Its primary utility lies in the protection of alcohols as stable THP ethers, a cornerstone strategy in multi-step synthesis. Furthermore, its participation in Hetero-Diels-Alder reactions and polymerizations opens avenues for the construction of complex heterocyclic scaffolds and novel polymeric materials. The detailed protocols and mechanistic discussions provided in this guide are intended to equip researchers with the knowledge to effectively employ DHP in their synthetic endeavors.

References

- 1. total-synthesis.com [total-synthesis.com]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. BJOC - Diastereoselective synthesis of 3,4-dihydro-2H-pyran-4-carboxamides through an unusual regiospecific quasi-hydrolysis of a cyano group [beilstein-journals.org]

- 5. benchchem.com [benchchem.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. EP1307437A1 - Method for producing 3,4-dihydro-2h-pyran - Google Patents [patents.google.com]

- 8. Tetrahydropyranyl Ethers [organic-chemistry.org]

- 9. benchchem.com [benchchem.com]

- 10. cdnsciencepub.com [cdnsciencepub.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. 3,4-Dihydro-2H-pyran synthesis [organic-chemistry.org]

- 14. benchchem.com [benchchem.com]

- 15. products.basf.com [products.basf.com]

Spectroscopic Characterization of Tetrahydropyranyl (THP) Protected Alcohols: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The tetrahydropyranyl (THP) group is a widely utilized protecting group for hydroxyl functionalities in multi-step organic synthesis. Its popularity stems from its ease of introduction, general stability under a variety of non-acidic reaction conditions, and facile removal under mild acidic conditions.[1][2][3] Proper characterization of THP-protected alcohols is crucial to confirm the success of the protection step and to monitor its removal during a synthetic sequence. This technical guide provides a comprehensive overview of the spectroscopic techniques used to characterize these compounds, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Spectroscopic Data at a Glance

The formation of a THP ether from an alcohol results in distinct changes in its spectroscopic signatures. The following tables summarize the key quantitative data for the characterization of THP-protected alcohols.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR is one of the most informative techniques for confirming the presence of a THP group. The introduction of the tetrahydropyran (B127337) ring introduces several new signals, with the most characteristic being the downfield signal of the acetal (B89532) proton.

| Proton Type | Typical Chemical Shift (δ) in ppm | Multiplicity | Notes |

| Acetal Proton (O-CH-O) | 4.5 - 4.8 | Triplet (t) or Multiplet (m) | This is the most diagnostic signal for a THP ether. |

| Methylene (B1212753) Protons adjacent to ring oxygen (-O-CH₂-) | 3.4 - 4.0 | Multiplet (m) | These two protons are diastereotopic and often appear as two separate multiplets. |

| Methylene Protons of the THP ring (-CH₂-CH₂-CH₂-) | 1.4 - 1.9 | Multiplet (m) | A complex region of overlapping signals from the three methylene groups of the pyran ring. |

| Protons on the carbon bearing the original hydroxyl group (R-CH-O-) | Shifted downfield by ~0.5-1.0 ppm | Varies | The chemical shift of these protons will be deshielded compared to the parent alcohol. |

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon NMR provides complementary information, clearly indicating the presence of the acetal carbon and the carbons of the tetrahydropyran ring.

| Carbon Type | Typical Chemical Shift (δ) in ppm | Notes |

| Acetal Carbon (O-C-O) | 95 - 102 | A key diagnostic peak for the THP ether. |

| Methylene Carbon adjacent to ring oxygen (-O-CH₂-) | 61 - 65 | |

| Methylene Carbons of the THP ring (-CH₂-CH₂-CH₂-) | 19 - 31 | Three distinct signals are typically observed in this region. |

| Carbon bearing the original hydroxyl group (R-C-O-) | Shifted downfield | The chemical shift is deshielded upon ether formation. |

Infrared (IR) Spectroscopy

The most significant change in the IR spectrum upon THP protection is the disappearance of the alcohol's characteristic broad O-H stretching band and the appearance of strong C-O stretching bands associated with the acetal functionality.

| Vibrational Mode | Typical Frequency (cm⁻¹) | Intensity | Notes |

| O-H Stretch (of starting alcohol) | 3200 - 3600 | Broad, Strong | Disappearance of this band is a primary indicator of a successful reaction. |

| C-O Stretch (acetal) | 1000 - 1200 | Strong | A series of strong bands indicating the C-O bonds of the THP ether. |

| C-H Stretch (sp³ carbons) | 2850 - 3000 | Medium to Strong | These bands will be present in both the starting material and the product. |

Mass Spectrometry (MS)

Under electron ionization (EI), THP-protected alcohols often do not show a prominent molecular ion peak. The fragmentation is dominated by the cleavage of the acetal system to form a stable oxonium ion.

| m/z Value | Proposed Fragment | Notes |

| 85 | Tetrahydropyranyl cation | This is often the base peak in the spectrum and is highly diagnostic for the THP group. It is formed by the cleavage of the C-O bond between the alcohol moiety and the THP ring. |

| M - 85 | [R]⁺ | The cation of the original alcohol fragment. |

| M - OR | [C₅H₉O]⁺ | Loss of the alkoxy group from the molecular ion. |

Experimental Protocols

The following are generalized procedures for the protection of a primary alcohol with 3,4-dihydro-2H-pyran (DHP) and its subsequent deprotection.

Protection of a Primary Alcohol with DHP

Materials:

-

Primary alcohol (1.0 eq)

-

3,4-Dihydro-2H-pyran (DHP) (1.2 eq)

-

Pyridinium (B92312) p-toluenesulfonate (PPTS) (0.1 eq)

-

Dichloromethane (DCM), anhydrous

Procedure:

-

To a solution of the primary alcohol in anhydrous dichloromethane, add 3,4-dihydro-2H-pyran.

-

Add a catalytic amount of pyridinium p-toluenesulfonate (PPTS) to the mixture.

-

Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure to obtain the crude THP-protected alcohol.

-

Purify the product by column chromatography on silica (B1680970) gel if necessary.

Deprotection of a THP Ether

Materials:

-

THP-protected alcohol (1.0 eq)

-

Acetic acid

-

Tetrahydrofuran (THF)

-

Water

Procedure:

-

Dissolve the THP-protected alcohol in a mixture of acetic acid, tetrahydrofuran, and water (e.g., in a 4:2:1 ratio).

-

Stir the reaction at room temperature or slightly elevated temperature (e.g., 40 °C) and monitor by TLC.

-

Once the deprotection is complete, carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine and dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure to yield the deprotected alcohol.

-

Purify the product by column chromatography on silica gel if necessary.

Visualizing the Workflow and Logic

The following diagrams, generated using the DOT language, illustrate the key processes involved in the use of THP as a protecting group.

Caption: Experimental workflow for the protection and deprotection of alcohols using the THP group.

Caption: Logical relationship between THP ether formation and its characteristic spectroscopic signatures.

References

The Cornerstone of Hydroxyl Protection: A Technical Guide to Resonance Stabilization in THP Ether Formation

For Immediate Release

In the landscape of multi-step organic synthesis, the strategic protection of functional groups is paramount. Among the arsenal (B13267) of protecting groups for alcohols, the tetrahydropyranyl (THP) ether stands as a robust and versatile choice, prized for its ease of introduction, stability across a wide range of reaction conditions, and facile, mild cleavage.[1][2][3] This in-depth technical guide, tailored for researchers, scientists, and drug development professionals, elucidates the core principles of THP ether formation, with a particular focus on the critical role of resonance stabilization in the reaction mechanism.

The Mechanism: An Acid-Catalyzed Affair

The formation of a THP ether is an acid-catalyzed addition of an alcohol to 3,4-dihydro-2H-pyran (DHP).[1][2] The reaction proceeds through a key intermediate, a resonance-stabilized oxocarbenium ion, which is central to the efficiency and success of the protection strategy.[1][4]

The mechanism unfolds in three key steps:

-

Protonation of Dihydropyran (DHP): An acid catalyst protonates the electron-rich double bond of DHP. This protonation preferentially occurs at the carbon atom further from the ring oxygen, leading to the formation of a key carbocation intermediate.[2][4]

-

Nucleophilic Attack by the Alcohol: The hydroxyl group of the alcohol, acting as a nucleophile, attacks the electrophilic carbocation. This step forges the new carbon-oxygen bond that defines the ether linkage.[2]

-

Deprotonation: A weak base, typically the conjugate base of the acid catalyst, removes the proton from the newly formed ether, regenerating the acid catalyst and yielding the final THP ether product.[2]

The stability of the oxocarbenium ion intermediate is the linchpin of this reaction. This stability arises from the delocalization of the positive charge between the carbon atom and the adjacent oxygen atom through resonance. This delocalization lowers the activation energy for the reaction, facilitating the smooth addition of the alcohol.

Quantitative Data on Catalytic Systems

The efficiency of THP ether formation is highly dependent on the choice of acid catalyst, the nature of the alcohol substrate, and the reaction conditions. A variety of catalysts, from strong protic acids to milder alternatives and solid-supported reagents, have been successfully employed.

| Substrate (Alcohol) | Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |

| Benzyl alcohol | Pyridinium (B92312) chloride | Solvent-free | Room Temperature | 10 min | 95 | [2] |

| 2-Phenylethanol | NH4HSO4@SiO2 | Cyclopentyl methyl ether | Room Temperature | 4 h | >99 (conversion) | [4] |

| 4-Nitrobenzyl alcohol | NaHSO4-SiO2 | Dichloromethane (B109758) | Room Temperature | 30 min | 97 | [3] |

| Iodobenzyl alcohol | PPTS | Dichloromethane | 0 to Room Temperature | 1 h | >99 | [5] |

| Primary Alcohol | Trifluoroacetic acid | Dichloromethane | Room Temperature | 45 min | Not specified | [6] |

| Various alcohols/phenols | Bromodimethylsulfonium bromide | Neat | Room Temperature | 5-30 min | 90-98 | [7] |

| Benzyl alcohol | Choline chloride/malonic acid | Neat | 50 | 1 h | 99 | [8] |

Table 1: Comparison of Catalytic Systems for THP Ether Formation. This table summarizes the performance of various acid catalysts in the tetrahydropyranylation of different alcohols, highlighting the reaction conditions and corresponding yields.

Experimental Protocols

General Procedure for the Protection of a Primary Alcohol using Pyridinium p-toluenesulfonate (PPTS)

This protocol is a representative example for the tetrahydropyranylation of a primary alcohol.[5]

Materials:

-

Primary alcohol (1.0 equiv)

-

3,4-Dihydro-2H-pyran (DHP) (1.5 equiv)

-

Pyridinium p-toluenesulfonate (PPTS) (0.1 equiv)

-

Dichloromethane (CH₂Cl₂)

-

Water

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

-

To a round-bottomed flask equipped with a magnetic stir bar under an inert atmosphere (e.g., argon or nitrogen), add the alcohol and dichloromethane.

-

Add 3,4-dihydro-2H-pyran to the solution.

-

Cool the mixture to 0 °C in an ice bath and add pyridinium p-toluenesulfonate.

-

Allow the reaction to warm to room temperature and stir, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Extract the aqueous layer with dichloromethane (3x).

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude THP ether.

-

Purify the crude product by column chromatography on silica (B1680970) gel if necessary.

Conclusion

The tetrahydropyranyl ether remains a cornerstone in the strategic protection of hydroxyl groups in modern organic synthesis. Its reliability, ease of handling, and the predictable reactivity stemming from the resonance-stabilized oxocarbenium ion intermediate make it an invaluable tool for chemists in both academic and industrial settings.[6] The selection of an appropriate catalytic system, guided by the quantitative data presented, allows for the efficient and chemoselective protection of a wide array of alcohols, paving the way for the successful synthesis of complex molecules.

References

- 1. benchchem.com [benchchem.com]

- 2. tandfonline.com [tandfonline.com]

- 3. asianpubs.org [asianpubs.org]

- 4. Heterogeneous acidic catalysts for the tetrahydropyranylation of alcohols and phenols in green ethereal solvents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. total-synthesis.com [total-synthesis.com]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. iris.unito.it [iris.unito.it]

The Genesis of a Stalwart Protector: A Historical and Technical Guide to the Tetrahydropyranyl (THP) Group

For decades, the tetrahydropyranyl (THP) group has been a cornerstone in the art of multi-step organic synthesis, serving as a robust and versatile shield for the hydroxyl functionality. This in-depth technical guide delves into the historical evolution of the THP protecting group, from its early observations to its establishment as a vital tool for chemists. It provides a comprehensive overview for researchers, scientists, and drug development professionals, complete with detailed experimental protocols from seminal works, quantitative stability data, and a look at the progression of catalytic methods that have refined its use over time.

The story of the THP group is one of incremental discovery, where an initial chemical curiosity blossomed into a widely adopted strategy in the synthesis of complex molecules. Its appeal lies in the ease of its introduction, its resilience to a broad range of non-acidic reagents, and the facility of its removal under mild acidic conditions.

From Serendipitous Observation to Deliberate Protection: A Historical Timeline

The journey of the THP ether began not as a protecting group, but as a product of fundamental reactivity studies. In 1934 , the French chemist R. Paul reported the acid-catalyzed addition of alcohols to the double bond of 2,3-dihydro-γ-pyran, a reaction that laid the theoretical groundwork for what was to come. A decade later, in 1947 , G. F. Woods and H. W. Kramer expanded on this work, further investigating the preparation of 2-alkoxytetrahydropyrans.

However, it was the seminal 1952 paper by William G. Dauben and H. L. Bradlow that marked the conscious introduction of the THP group as a protective strategy in organic synthesis. While working on the partial synthesis of Δ⁷-cholestenol, they sought a method to temporarily mask the hydroxyl group of cholesterol to prevent its interference in subsequent reactions. Their work established the tetrahydropyranyl ether as a stable and reliable protecting group, capable of withstanding the intended chemical transformations before being cleanly removed.

This innovation opened the door for the widespread adoption of the THP group. The initial use of strong mineral acids as catalysts, however, presented limitations, particularly for sensitive substrates. This led to a search for milder and more selective methods for both the introduction and cleavage of the THP ether. A significant advancement came with the introduction of p-toluenesulfonic acid (TsOH) as a catalyst, offering a more controlled and less harsh alternative. Further refinement led to the development of pyridinium p-toluenesulfonate (PPTS) , a mildly acidic salt that proved highly effective for the protection of acid-sensitive alcohols.

Core Principles: Formation and Cleavage

The formation of a this compound is an acid-catalyzed addition of an alcohol to the enol ether functionality of 3,4-dihydro-2H-pyran (DHP). The mechanism involves the protonation of the double bond in DHP to generate a resonance-stabilized oxocarbenium ion. This electrophilic intermediate is then attacked by the nucleophilic hydroxyl group of the alcohol, and subsequent deprotonation yields the THP ether.

The cleavage of the THP ether is essentially the reverse process, relying on acid-catalyzed hydrolysis. Protonation of the ether oxygen facilitates the departure of the alcohol, regenerating the stable oxocarbenium ion, which is then trapped by water or another nucleophilic solvent to ultimately release the original alcohol.

Quantitative Stability of THP Ethers

The utility of any protecting group is defined by its stability under a range of reaction conditions. The THP ether exhibits excellent stability towards a variety of reagents, making it a versatile choice in many synthetic routes.

| Reagent/Condition | Stability of THP Ether |

| Strong Bases | |

| n-Butyllithium | Stable |

| Grignard Reagents (e.g., RMgX) | Stable |

| Lithium diisopropylamide (LDA) | Stable |

| Sodium hydride (NaH) | Stable |

| Nucleophiles | |

| Organocuprates | Stable |

| Enolates | Stable |

| Amines | Stable |

| Reducing Agents | |

| Lithium aluminum hydride (LiAlH₄) | Stable |

| Sodium borohydride (B1222165) (NaBH₄) | Stable |

| Catalytic Hydrogenation (e.g., H₂, Pd/C) | Stable |

| Oxidizing Agents | |

| Chromium-based oxidants (e.g., PCC, PDC) | Stable |

| Swern Oxidation | Stable |

| Dess-Martin Periodinane | Stable |

| Acids | |

| Strong aqueous acids (e.g., HCl, H₂SO₄) | Labile (cleaved) |

| Acetic acid (in the presence of water) | Labile (cleaved) |

| Lewis acids (e.g., BF₃·OEt₂, TiCl₄) | Labile (cleaved) |

Seminal Experimental Protocols

To provide a practical historical context, the detailed experimental procedures from the pioneering publications are presented below.

Protection of Cholesterol with Dihydropyran (Dauben and Bradlow, 1952)

A solution of 5.0 g of cholesterol in 50 mL of anhydrous benzene (B151609) was treated with 5 mL of dihydropyran and approximately 10 mg of p-toluenesulfonic acid monohydrate. The mixture was allowed to stand at room temperature for 24 hours. The benzene was then removed under reduced pressure, and the residue was dissolved in ether. The ether solution was washed with a 10% aqueous solution of sodium carbonate and then with water. After drying over anhydrous sodium sulfate, the ether was evaporated to yield a crystalline residue. Recrystallization from acetone (B3395972) afforded the this compound of cholesterol in high yield.

Cleavage of the this compound of Cholesterol (Dauben and Bradlow, 1952)

A solution of 1.0 g of the this compound of cholesterol in 25 mL of a 1:1 mixture of methanol (B129727) and water containing 0.1 g of p-toluenesulfonic acid monohydrate was heated on a steam bath for 30 minutes. The solution was then cooled, and the regenerated cholesterol was collected by filtration.

The Evolution of Catalysis: A Quest for Mildness

The initial reliance on strong acids for THP ether formation and cleavage spurred the development of a diverse array of milder and more selective catalysts. This evolution has been critical in expanding the applicability of the THP group to complex and sensitive molecules.

| Catalyst | Application | Advantages |

| Protic Acids | ||

| Hydrochloric acid (HCl) | Protection | Early method, strong and effective |

| p-Toluenesulfonic acid (TsOH) | Protection/Deprotection | Milder than mineral acids, solid, easy to handle |

| Pyridinium p-toluenesulfonate (PPTS) | Protection/Deprotection | Mildly acidic, suitable for acid-sensitive substrates |

| Acetic Acid (AcOH) | Deprotection | Mild cleavage conditions, often used with water/THF |

| Lewis Acids | ||

| Boron trifluoride etherate (BF₃·OEt₂) | Protection | Highly effective, can be used at low temperatures |

| Scandium triflate (Sc(OTf)₃) | Protection | Catalytic amounts, mild conditions |

| Bismuth triflate (Bi(OTf)₃) | Protection/Deprotection | Water-tolerant, effective under solvent-free conditions |

| Heterogeneous Catalysts | ||

| Montmorillonite K-10 Clay | Protection | Mild, reusable, environmentally friendly |

| Amberlyst-15 | Protection/Deprotection | Solid acid resin, easily removed by filtration |

| Zeolites | Protection | Shape-selective catalysis, mild conditions |

Visualizing the Core Concepts

To further elucidate the key processes and relationships in the application of the THP protecting group, the following diagrams are provided.

Limitations and Modern Alternatives

Despite its widespread use, the THP group is not without its drawbacks. The introduction of a new stereocenter at the anomeric carbon can lead to the formation of diastereomers when protecting a chiral alcohol, which can complicate purification and spectral analysis. Furthermore, the acidic conditions required for its removal can be incompatible with other acid-sensitive functional groups in the molecule.

These limitations have driven the development of alternative protecting groups for alcohols. Silyl ethers, such as trimethylsilyl (B98337) (TMS), triethylsilyl (TES), and tert-butyldimethylsilyl (TBDMS), offer a popular alternative, as they are stable to a wide range of conditions and can be cleaved under neutral conditions using fluoride (B91410) ions. Other acetal-based protecting groups, such as methoxymethyl (MOM) and β-methoxyethoxymethyl (MEM) ethers, also provide different stability profiles and deprotection conditions.

Conclusion

From its serendipitous discovery to its establishment as a workhorse in organic synthesis, the historical journey of the tetrahydropyranyl protecting group is a testament to the ingenuity and adaptability of chemical science. While modern alternatives now offer a broader range of options for the synthetic chemist, the THP group remains a valuable and frequently employed tool, particularly when its stability profile and ease of use are well-suited to the synthetic challenge at hand. Its story serves as a powerful example of how fundamental reactivity studies can lead to the development of indispensable tools that shape the landscape of modern organic chemistry.

The Oxocarbenium Ion: A Linchpin in Tetrahydropyranyl Ether Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The protection of hydroxyl groups is a cornerstone of modern organic synthesis, enabling complex molecule construction by preventing unwanted side reactions. Among the diverse arsenal (B13267) of protecting groups, the tetrahydropyranyl (THP) group remains a widely utilized stalwart for its ease of installation, general stability, and facile removal under mild acidic conditions.[1][2][3] Central to the formation of THP ethers is the transient yet pivotal intermediate: the oxocarbenium ion. This technical guide provides a comprehensive exploration of the role of the oxocarbenium ion in THP ether synthesis, detailing the reaction mechanism, providing experimental protocols, and presenting quantitative data to support the optimization of this crucial transformation.

The Reaction Mechanism: An Acid-Catalyzed Affair

The synthesis of a tetrahydropyranyl ether is fundamentally an acid-catalyzed addition of an alcohol to the vinyl ether functionality of 3,4-dihydro-2H-pyran (DHP).[3] The reaction proceeds through a well-established mechanistic pathway involving the formation of a resonance-stabilized oxocarbenium ion.[1][3][4]

The key steps in the formation of a THP ether are as follows:

-

Protonation of Dihydropyran (DHP): The reaction is initiated by the protonation of the carbon-carbon double bond in DHP by an acid catalyst. This protonation preferentially occurs at the carbon atom further from the ring oxygen.[3][5]

-

Formation of the Oxocarbenium Ion: This protonation event leads to the formation of a key intermediate: a resonance-stabilized oxocarbenium ion.[1][3][4] This cation is stabilized by the delocalization of the positive charge between the carbon and the adjacent oxygen atom.[6] The oxocarbenium ion is a potent electrophile.

-

Nucleophilic Attack by the Alcohol: The hydroxyl group of the alcohol, acting as a nucleophile, attacks the electrophilic carbon of the oxocarbenium ion.[2][3] This step results in the formation of a new carbon-oxygen bond and a protonated ether intermediate.

-

Deprotonation: A weak base, such as the conjugate base of the acid catalyst or another molecule of the alcohol, removes the proton from the newly formed ether. This regenerates the acid catalyst and yields the final this compound product.[3]

A notable consequence of this mechanism is the creation of a new stereocenter at the anomeric carbon, which can lead to the formation of a mixture of diastereomers if the alcohol substrate is chiral.[1][2]

Visualizing the Mechanism and Workflow

To further elucidate the process, the following diagrams illustrate the reaction mechanism and a general experimental workflow for THP ether synthesis.

Quantitative Data on THP Ether Synthesis

The efficiency of THP ether formation is influenced by the choice of catalyst, solvent, and reaction conditions. A variety of acidic catalysts can be employed, with the selection often depending on the acid sensitivity of the substrate.[2] The following table summarizes quantitative data for the synthesis of THP ethers from various alcohols using different catalytic systems.

| Alcohol Substrate | Catalyst | Solvent | Reaction Time | Yield (%) | Reference |

| 2-Phenylethanol | NH₄HSO₄@SiO₂ | Cyclopentyl methyl ether | 4 h | >99 | [7] |

| 1-Octanol | NH₄HSO₄@SiO₂ | Cyclopentyl methyl ether | 4 h | >99 | [7] |

| Benzyl alcohol | NH₄HSO₄@SiO₂ | 2-Methyltetrahydrofuran (B130290) | 4 h | >99 | [7] |

| Cyclohexanol | NH₄HSO₄@SiO₂ | Cyclopentyl methyl ether | 4 h | >99 | [7] |

| Iodobenzyl alcohol | PPTS | Dichloromethane (B109758) | 1 h | >99 | [4] |

| Various primary alcohols | Trifluoroacetic acid | Dichloromethane | 45 min | Not specified | [1] |

Experimental Protocols

Detailed and reliable experimental protocols are crucial for the successful implementation of THP protection in a synthetic sequence. Below are two representative protocols for the formation of THP ethers.

Protocol 1: General Procedure for the Protection of a Primary Alcohol using Pyridinium (B92312) p-toluenesulfonate (PPTS)[2]

Materials:

-

Alcohol (1.0 equivalent)

-

3,4-Dihydro-2H-pyran (DHP) (1.5 equivalents)

-

Pyridinium p-toluenesulfonate (PPTS) (0.1 equivalents)

-

Dichloromethane (CH₂Cl₂)

-

Water

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Silica (B1680970) gel for column chromatography

Procedure:

-

In a round-bottomed flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the alcohol in dichloromethane.

-

To the solution, add 3,4-dihydro-2H-pyran.

-

Add pyridinium p-toluenesulfonate to the mixture.

-

Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within 30 minutes to a few hours.[2]

-

Once the reaction is complete, quench the reaction by adding water.

-

Extract the aqueous layer with dichloromethane (3 times the volume of the aqueous layer).[2]

-

Combine the organic layers and dry over anhydrous sodium sulfate or magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude THP ether.

-

Purify the crude product by column chromatography on silica gel if necessary.

Protocol 2: THP Ether Synthesis using a Heterogeneous Catalyst (NH₄HSO₄@SiO₂) in Green Solvents[2][7]

Materials:

-

Alcohol or Phenol (B47542)

-

3,4-Dihydro-2H-pyran (DHP) (1.1 equivalents)

-

NH₄HSO₄@SiO₂ catalyst (3 mol ‰)

-

Cyclopentyl methyl ether (CPME) or 2-methyltetrahydrofuran (2-MeTHF)

Procedure:

-

Prepare a 4 M solution of the alcohol or phenol in cyclopentyl methyl ether or 2-methyltetrahydrofuran.

-

To this solution, add 3,4-dihydro-2H-pyran.

-

Add the NH₄HSO₄@SiO₂ catalyst.

-

Stir the reaction mixture at room temperature for approximately 4 hours.[7]

-

Monitor the reaction by TLC.

-

Upon completion, filter the catalyst from the reaction mixture.

-

Evaporate the solvent from the filtrate under reduced pressure to yield the THP ether. Further purification is often not necessary.[2][7]

Conclusion

The formation of the oxocarbenium ion is the mechanistic cornerstone of this compound synthesis. Its generation under acidic conditions provides a highly reactive electrophile that is readily trapped by alcohols to form the protected THP ether. A thorough understanding of this intermediate and the factors influencing its formation is paramount for researchers and synthetic chemists to effectively utilize the THP protecting group in the synthesis of complex molecules. The provided protocols and quantitative data serve as a practical guide for the implementation and optimization of this indispensable synthetic transformation.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. total-synthesis.com [total-synthesis.com]

- 5. youtube.com [youtube.com]

- 6. Oxocarbenium - Wikipedia [en.wikipedia.org]

- 7. Heterogeneous acidic catalysts for the tetrahydropyranylation of alcohols and phenols in green ethereal solvents - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Tetrahydropyranyl (THP) Protection of Primary Alcohols

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of multi-step organic synthesis, the strategic use of protecting groups is paramount to achieving desired molecular complexity. The hydroxyl group, being a common and reactive functionality, often requires temporary masking to prevent unwanted side reactions. The tetrahydropyranyl (THP) ether is a widely employed protecting group for alcohols due to its ease of introduction, general stability under a variety of non-acidic conditions (including exposure to strong bases, organometallics, and hydrides), and facile removal under mild acidic conditions.[1][2] This acetal-type protecting group is formed by the acid-catalyzed reaction of an alcohol with 3,4-dihydro-2H-pyran (DHP).[3][4] These application notes provide a detailed overview of the THP protection of primary alcohols, including reaction mechanisms, experimental protocols with various catalytic systems, and a summary of quantitative data.

Reaction Mechanism

The formation of a THP ether proceeds via an acid-catalyzed addition of the alcohol to the double bond of 3,4-dihydro-2H-pyran (DHP). The mechanism involves the following key steps:

-

Protonation of DHP: The acid catalyst protonates the oxygen atom of the enol ether in DHP, generating a resonance-stabilized oxocarbenium ion.

-

Nucleophilic Attack: The primary alcohol acts as a nucleophile and attacks the electrophilic carbon of the oxocarbenium ion.

-

Deprotonation: A weak base (e.g., the solvent or the conjugate base of the acid catalyst) removes a proton from the resulting oxonium ion to yield the neutral THP ether and regenerate the acid catalyst.

Deprotection is essentially the reverse of this process, initiated by protonation of the THP ether oxygen, followed by elimination of the alcohol and subsequent reaction of the resulting oxocarbenium ion with water or another nucleophile.[1]

Experimental Protocols

A variety of acid catalysts can be employed for the tetrahydropyranylation of primary alcohols. The choice of catalyst and reaction conditions depends on the substrate's sensitivity and the presence of other functional groups.

Protocol 1: General Procedure using p-Toluenesulfonic Acid (PTSA)

This protocol is a classic and widely used method for THP protection.

Materials:

-

Primary alcohol (1.0 equiv)

-

3,4-Dihydro-2H-pyran (DHP) (1.2 equiv)

-

p-Toluenesulfonic acid monohydrate (PTSA) (0.05 equiv)

-

Anhydrous dichloromethane (B109758) (CH₂Cl₂)

Procedure:

-

To a stirred solution of the primary alcohol in anhydrous dichloromethane at room temperature, add 3,4-dihydro-2H-pyran.[5]

-

Add a catalytic amount of p-toluenesulfonic acid monohydrate.[5]

-

Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel if necessary.

Protocol 2: Mild Procedure using Pyridinium (B92312) p-Toluenesulfonate (PPTS)

PPTS is a milder acidic catalyst, often used for acid-sensitive substrates to minimize side reactions like the polymerization of DHP.[5][6]

Materials:

-

Primary alcohol (1.0 equiv)

-

3,4-Dihydro-2H-pyran (DHP) (1.5 equiv)

-

Pyridinium p-toluenesulfonate (PPTS) (0.1 equiv)

-

Anhydrous dichloromethane (CH₂Cl₂)

Procedure:

-

To a solution of the primary alcohol and 3,4-dihydro-2H-pyran in anhydrous dichloromethane at 0 °C, add pyridinium p-toluenesulfonate.[6]

-

Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed, as monitored by TLC.

-

Add water to the reaction mixture and extract with dichloromethane.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the residue by column chromatography to afford the THP ether.[6]

Protocol 3: Solvent-Free Procedure using Pyridinium Chloride

This method offers a greener alternative by eliminating the use of a solvent.

Materials:

-

Primary alcohol (10 mmol)

-

3,4-Dihydro-2H-pyran (DHP) (12 mmol)

-

Pyridinium chloride (2 mmol)

Procedure:

-

In a mortar, mix the primary alcohol and 3,4-dihydro-2H-pyran.[7]

-

Add pyridinium chloride and grind the mixture with a pestle at room temperature.[7]

-

Monitor the reaction progress by TLC.

-

Upon completion, add diethyl ether and stir vigorously.

-

Filter the mixture to remove the catalyst.

-

Evaporate the solvent under reduced pressure to obtain the product.[7]

Quantitative Data Summary

The efficiency of THP protection can vary depending on the catalyst, solvent, and reaction conditions. The following table summarizes data for the tetrahydropyranylation of various primary alcohols.

| Catalyst | Substrate | Solvent | Temperature | Time | Yield (%) | Reference |

| NH₄HSO₄@SiO₂ (3 mol‰) | Benzyl alcohol | 2-MeTHF | Room Temp. | 4 h | >95 (conversion) | [5] |

| Pyridinium chloride (0.4 mmol) | Benzyl alcohol | Solvent-free | Room Temp. | 5 min | 98 | [5][7] |

| PdCl₂(CH₃CN)₂ | Benzyl alcohol | THF | Room Temp. | 1.5 h | 95 | [8] |

| Niobium Phosphate (NbP) | Benzyl alcohol | Dichloromethane | Room Temp. | 2 h | 94 | [9] |

| H₁₄[NaP₅W₃₀O₁₁₀] | Benzyl alcohol | Neet | Room Temp. | 10 min | 98 | [10] |

| p-Toluenesulfonic acid (PTSA) | Iodobenzyl alcohol | Dichloromethane | 0 °C to RT | 1 h | >99 | [6] |

| Pyridinium p-toluenesulfonate (PPTS) | Various | Dichloromethane | Not specified | Not specified | Good yields | [8] |

| Trifluoroacetic acid (TFA) | Primary alcohol | Dichloromethane | Not specified | 45 min | Not specified | [11] |

Visualizations

Reaction Mechanism

Caption: Mechanism of acid-catalyzed THP protection of an alcohol.

Experimental Workflow

References

- 1. benchchem.com [benchchem.com]

- 2. Tetrahydropyranyl Ethers [organic-chemistry.org]

- 3. youtube.com [youtube.com]

- 4. youtube.com [youtube.com]

- 5. benchchem.com [benchchem.com]

- 6. total-synthesis.com [total-synthesis.com]

- 7. tandfonline.com [tandfonline.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. cdnsciencepub.com [cdnsciencepub.com]

- 10. tandfonline.com [tandfonline.com]

- 11. benchchem.com [benchchem.com]

Application Notes and Protocols: Standard Procedure for Deprotection of Tetrahydropyranyl (THP) Ethers

Audience: Researchers, scientists, and drug development professionals.

Introduction

The tetrahydropyranyl (THP) group is a widely utilized protecting group for hydroxyl functionalities in multi-step organic synthesis. Its popularity stems from its ease of installation, general stability towards a variety of non-acidic reagents (including strong bases, organometallics, and hydrides), and facile removal under acidic conditions.[1][2][3] This acetal-type protecting group is introduced by reacting an alcohol with 3,4-dihydro-2H-pyran (DHP) under acid catalysis. The subsequent deprotection, typically an acidic hydrolysis or alcoholysis, regenerates the parent alcohol.[1][4] These application notes provide a comprehensive overview of the standard procedures for the deprotection of THP ethers, including reaction mechanisms, a variety of catalytic systems, and detailed experimental protocols.

Mechanism of THP Ether Deprotection

The deprotection of a THP ether under acidic conditions proceeds through a reversible acetal (B89532) hydrolysis mechanism. The key steps involve protonation of the ether oxygen, followed by cleavage of the C-O bond to form a resonance-stabilized carbocation and the free alcohol. The carbocation is then quenched by a nucleophile, typically water or an alcohol solvent, to regenerate the dihydropyran or a corresponding derivative which can exist in equilibrium with 5-hydroxypentanal.[1][4]

Caption: Mechanism of Acid-Catalyzed THP Ether Deprotection.

Catalytic Systems for THP Ether Deprotection

A wide range of acidic catalysts can be employed for the cleavage of THP ethers. The choice of catalyst and reaction conditions often depends on the substrate's sensitivity to acid and the presence of other protecting groups.[1] Milder conditions are often preferred to avoid unwanted side reactions.

Homogeneous Acid Catalysts

Brønsted acids are commonly used for THP deprotection. These reactions are typically carried out in protic solvents like methanol (B129727) or ethanol (B145695) at room temperature.

| Catalyst | Solvent(s) | Temp. (°C) | Time (h) | Yield (%) | Notes |

| p-Toluenesulfonic acid (TsOH) | Methanol, Ethanol | Room Temp | 1 - 2 | Good to Excellent | Effective, but can lead to transesterification with alcoholic solvents.[1] |

| Pyridinium p-toluenesulfonate (PPTS) | Ethanol | 55 | 2.5 | Good to Excellent | A milder alternative to TsOH, useful for acid-sensitive substrates.[4] |

| Acetic Acid (AcOH) | THF/H₂O (3:1:1) | Room Temp | 2 - 4 | Good to Excellent | A common and mild method.[4] |

| Trifluoroacetic Acid (TFA) | Methanol | Room Temp | 0.25 - 0.5 | High | A strong acid, effective for rapid deprotection. |

| Cerium(IV) ammonium (B1175870) nitrate (B79036) (CAN) | Acetonitrile/Water | Room Temp | 0.25 - 2 | High | Can also effect oxidative deprotection.[1] |

Heterogeneous Acid Catalysts

Solid-supported acids offer the advantage of simplified workup procedures, as the catalyst can be removed by filtration.

| Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) | Notes |

| Amberlyst-15 | Methanol | Room Temp | 0.5 - 2 | High | A reusable acidic resin.[1] |

| Montmorillonite K-10 | Dichloromethane | Room Temp | 0.1 - 1 | High | A clay-based catalyst. |

| Niobium Phosphate (NbP) | Methanol | Reflux | 1 - 4 | Moderate to High | A solid acid catalyst.[5] |

Neutral and Mild Conditions

For substrates that are highly sensitive to acidic conditions, neutral deprotection methods have been developed.

| Reagent(s) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Notes |

| LiCl / H₂O | DMSO | 90 | 6 | Excellent | A mild and efficient aqueous method that avoids the use of acids.[2][6][7] |

| DDQ (catalytic) | Wet Acetonitrile | Room Temp | 5 - 20 | Good to High | 2,3-Dichloro-5,6-dicyanobenzoquinone is used in catalytic amounts.[8] |

| PdCl₂(MeCN)₂ (catalytic) | Wet Acetonitrile | Reflux | 0.5 - 2 | Good to Excellent | Effective for deprotection of THP ethers of phenols and primary alcohols.[9] |

Experimental Protocols

The following protocols are representative examples for the deprotection of THP ethers under various conditions.

General Experimental Workflow

Caption: General Experimental Workflow for THP Deprotection.

Protocol 1: Deprotection using p-Toluenesulfonic Acid (p-TsOH) in Methanol

This protocol is a standard and efficient method for THP ether cleavage.

Procedure:

-

Dissolution: Dissolve the THP-protected alcohol (1 equivalent) in methanol.

-

Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid monohydrate (e.g., 0.1 equivalents).

-

Reaction: Stir the solution at room temperature.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: Once the starting material is consumed, neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Extraction: Remove the methanol under reduced pressure and extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate (B1210297) or diethyl ether).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica (B1680970) gel if necessary.[1]

Protocol 2: Deprotection using Amberlyst-15

The use of a solid-supported acid simplifies the workup procedure.

Procedure:

-

Suspension: To a solution of the THP-protected alcohol (1 equivalent) in methanol, add Amberlyst-15 resin (typically 10-20% by weight).[1]

-

Reaction: Stir the suspension at room temperature.

-

Monitoring: Monitor the reaction progress by TLC.

-

Filtration: Upon completion, filter the reaction mixture to remove the Amberlyst-15 resin.

-

Washing: Wash the resin with a small amount of the solvent (e.g., methanol).

-

Concentration: Combine the filtrate and washings and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel if necessary.

Protocol 3: Deprotection under Neutral Conditions with LiCl

This method is suitable for acid-sensitive substrates.[2][6]

Procedure:

-

Mixture Preparation: In a round-bottom flask, combine the THP ether (1 equivalent, e.g., 2 mmol), lithium chloride (5 equivalents, e.g., 10 mmol), and water (10 equivalents, e.g., 20 mmol) in dimethyl sulfoxide (B87167) (DMSO, e.g., 10 mL).

-

Reaction: Heat the magnetically stirred mixture at 90 °C under a nitrogen atmosphere for 6 hours.

-

Cooling and Dilution: Allow the reaction mixture to cool to room temperature and then dilute with water (e.g., 10 mL).

-

Extraction: Extract the aqueous mixture with diethyl ether (3 x 25 mL).

-